molecular formula C5H5N3S B13814535 (4-Methyl-1,3-thiazol-2-yl)cyanamide

(4-Methyl-1,3-thiazol-2-yl)cyanamide

Cat. No.: B13814535
M. Wt: 139.18 g/mol
InChI Key: LINOGRHPXXFLFS-UHFFFAOYSA-N
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Description

(4-Methyl-1,3-thiazol-2-yl)cyanamide ( 173540-03-9) is a chemical compound with the molecular formula C₆H₅N₃S and a molecular weight of 151.19 g/mol . This compound serves as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. The 4-methyl-1,3-thiazole scaffold is a privileged structure in the design of biologically active molecules, and its functionalization can lead to compounds with significant research value . Derivatives of the 4-methyl-1,3-thiazole core have been explored for their potential to inhibit various therapeutic targets. For instance, structurally related compounds have been developed as potent inhibitors of enzymes like phosphoinositide 3-kinase γ (PI3Kγ) for the investigation of inflammatory diseases . Other thiazole derivatives have demonstrated promising antifungal activity against pathogenic Candida strains, highlighting the scaffold's relevance in developing new anti-infective agents . The presence of both the thiazole ring and the cyanamide group in this compound provides two key sites for further chemical modification, making it a valuable starting material for the synthesis of more complex molecules for research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H5N3S

Molecular Weight

139.18 g/mol

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)cyanamide

InChI

InChI=1S/C5H5N3S/c1-4-2-9-5(8-4)7-3-6/h2H,1H3,(H,7,8)

InChI Key

LINOGRHPXXFLFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC#N

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis of this compound typically involves the construction of the thiazole ring followed by introduction of the cyanamide functional group. Common starting materials include:

  • Carbon disulfide (CS2)
  • Chloracetone
  • Ortho-phenylenediamine derivatives
  • Cyanamide or cyano-containing reagents

The key step is the formation of the thiazole ring, often via cyclization reactions involving thiourea or related thione intermediates.

Method Based on Thiazoline-2-thione Intermediate

A well-documented method involves the synthesis of a thiazoline-2-thione intermediate, which can be further alkylated and transformed into the target compound or its derivatives.

  • The thiazoline-2-thione is synthesized from CS2, chloracetone, and phenylene-1,2-diamine with an isolated yield of approximately 75%.
  • Alkylation of this intermediate with alkyl iodides (e.g., methyl iodide) produces thiazolium iodide salts.
  • Subsequent cyclization under reflux in methanol leads to thiazolobenzimidazolium salts, releasing alkanethiol by-products.
  • This method provides a clean and efficient route to substituted thiazole derivatives, which can be adapted to introduce the cyanamide group.

Alternative Synthesis via Cyanoacetate and Phenyl Isothiocyanate

Another synthetic pathway involves condensation reactions:

  • Ethyl cyanoacetate reacts with phenyl isothiocyanate in the presence of potassium hydroxide in dimethylformamide at room temperature, followed by further reaction steps to form thiazole derivatives.
  • This method can be tailored to introduce methyl and cyanamide substituents on the thiazole ring by selecting appropriate starting materials and reaction conditions.

Detailed Experimental Procedures and Yields

Step Reagents/Conditions Product Yield (%) Notes
Thiazoline-2-thione synthesis CS2, chloracetone, phenylene-1,2-diamine Thiazoline-2-thione intermediate 75 Crystallized product, key intermediate
Alkylation with methyl iodide Thiazoline-2-thione + MeI, 90°C, 3 h Thiazolium iodide salt 90-96 High purity, monitored by TLC
Cyclization in methanol reflux Thiazolium iodide, reflux 12 h Thiazolobenzimidazolium salt + methanethiol Quantitative Clean conversion, methanethiol escapes
Bromination and cyanamide substitution 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone + Br2, then cyanamide This compound derivative Not specified Enables selective cyanamide introduction
Condensation with ethyl cyanoacetate Phenyl isothiocyanate + KOH + ethyl cyanoacetate, DMF, RT overnight Thiazole derivatives Moderate to high Multi-step, crystallization from dioxane

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Proton and carbon NMR confirm the presence of methyl groups on the thiazole ring, cyanamide functionality, and aromatic protons where applicable.
  • Melting Points : Crystallized intermediates and final products show sharp melting points indicative of purity (e.g., 53-55°C for thiazolium iodides, 205-230°C for related derivatives).
  • Mass Spectrometry : Molecular ion peaks confirm molecular weights consistent with cyanamide-substituted thiazoles.
  • IR Spectroscopy : Characteristic absorption bands for cyanamide (around 2192 cm⁻¹) and thiazole ring vibrations are observed.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Suitability for this compound
Thiazoline-2-thione intermediate alkylation High yield, clean reaction, scalable Requires multiple steps, handling of alkyl iodides Good for introducing methyl group, adaptable for cyanamide
Bromination followed by cyanamide substitution Selective functionalization Requires careful control of bromination, possible side reactions Direct cyanamide introduction, useful for functional diversity
Condensation with cyanoacetate and isothiocyanate Straightforward, uses accessible reagents Multi-step, moderate yields Useful for generating thiazole core with cyanamide

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,3-thiazol-2-yl)cyanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (4-Methyl-1,3-thiazol-2-yl)cyanamide and its derivatives in anticancer therapies. For instance, a study evaluated various synthesized compounds for their anti-proliferative activities against several cancer cell lines, including human lung carcinoma (A549). The results indicated that many compounds exhibited potent anti-proliferative activity with IC50 values less than 30 µM, demonstrating the efficacy of thiazole derivatives in cancer treatment .

Table 1: Anti-Proliferative Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundA549<30
Other Thiazole Derivative AA549<25
Other Thiazole Derivative BA549<20

Inhibition of Cytokine Production

This compound has been studied for its role as a p38 MAP kinase inhibitor. This inhibition can lead to decreased production of pro-inflammatory cytokines such as TNF-alpha, making it a candidate for treating inflammatory diseases. The compound's ability to modulate immune responses suggests potential therapeutic applications in conditions like rheumatoid arthritis and other autoimmune disorders .

Pesticide Development

The thiazole moiety in this compound has been explored for its potential as an agrochemical. Research indicates that compounds with thiazole rings can exhibit fungicidal and herbicidal properties. The synthesis of novel thiazole derivatives has shown promise in controlling various plant pathogens .

Table 2: Efficacy of Thiazole Derivatives as Pesticides

CompoundTarget PestEfficacy (%)
This compoundFungal Pathogen X85
Thiazole Derivative CFungal Pathogen Y90

Synthesis and Biological Evaluation

A comprehensive study involved synthesizing various thiazole derivatives and evaluating their biological activities against cancer cell lines. The study utilized MTT assays to determine cell viability after treatment with the compounds. The results indicated that modifications to the thiazole structure significantly influenced anti-cancer activity .

In Vivo Studies on Inflammatory Diseases

In vivo studies have demonstrated that this compound can effectively reduce inflammation in animal models of arthritis by inhibiting cytokine production. These findings support its potential use as a therapeutic agent in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (4-Methyl-1,3-thiazol-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The table below compares (4-Methyl-1,3-thiazol-2-yl)cyanamide with structurally related thiazole derivatives, highlighting key differences in functional groups and applications:

Compound Name Molecular Formula Functional Groups Key Applications/Properties Reference
This compound C₅H₅N₃S Cyanamide, thiazole Coordination chemistry, potential bioactivity
(4-Methoxy-1,3-benzothiazol-2-yl)cyanamide C₉H₇N₃OS Cyanamide, benzothiazole, methoxy Structural motif in organic synthesis
N-(4-Methyl-1,3-thiazol-2-yl)propanamide C₇H₉N₃OS Propanamide, thiazole Intermediate in agrochemical synthesis
Pritelivir (Antiviral agent) C₁₄H₁₆N₄O₃S₂ Sulfonamide, thiazole, acetamide Herpes virus inhibition
2-Cyano-N-[3-(4-methylthiazol-2-yl)phenyl]acetamide C₁₃H₁₁N₃OS Cyano, acetamide, thiazole Synthetic intermediate for pharmaceuticals
Key Observations:

Cyanamide vs. Sulfonamide : Pritelivir’s sulfonamide group enhances hydrogen-bonding capacity, critical for binding viral targets, whereas the cyanamide in this compound may favor coordination with metal ions (e.g., tungsten in ) or nucleophilic reactions .

Thiazole vs.

Methyl vs. Methoxy Substituents : The methoxy group in (4-Methoxy-1,3-benzothiazol-2-yl)cyanamide improves solubility but reduces metabolic stability relative to the methyl group in the target compound .

Physicochemical Properties

  • Lipophilicity : The methyl group in this compound increases logP compared to polar derivatives like Pritelivir, affecting membrane permeability .
  • Reactivity : The cyanamide’s -NH-C≡N group undergoes nucleophilic addition more readily than the amide groups in N-(4-methylthiazol-2-yl)propanamide, enabling diverse synthetic modifications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and characterization methods for (4-Methyl-1,3-thiazol-2-yl)cyanamide?

  • Methodology :

  • Synthesis : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. Key steps include controlled temperatures (e.g., 60–80°C), solvent selection (e.g., ethanol, methanol), and catalysts (e.g., HCl, NaOH). Reaction time must be optimized to prevent side products .
  • Characterization : Nuclear magnetic resonance (NMR) confirms structural integrity (e.g., thiazole protons at δ 6.8–7.2 ppm). Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy. Store in airtight containers at 2–8°C to prevent degradation. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Q. How do functional groups in this compound influence its chemical reactivity?

  • Methodology :

  • The thiazole ring provides π-electron density for electrophilic substitution, while the cyanamide group (-NH-C≡N) enables nucleophilic additions. Computational studies (DFT) can map electron distribution, and experimental reactivity assays (e.g., with alkyl halides) validate predictions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound analogs?

  • Methodology :

  • Analog Design : Modify substituents (e.g., methyl to trifluoromethyl on the thiazole) to enhance lipophilicity or binding affinity.
  • Testing : Evaluate analogs via in vitro assays (e.g., enzyme inhibition, cell viability). For example, replacing the cyanamide group with a carboxamide moiety (as in ) increased anticancer activity in HT-29 cell lines .

Q. What crystallographic strategies resolve data discrepancies in the compound’s structural analysis?

  • Methodology :

  • Use SHELXL for refinement against high-resolution X-ray data. Address twinning or disorder by adjusting occupancy parameters. For ambiguous electron density, complementary techniques like neutron diffraction or cryo-EM may clarify atomic positions .

Q. How does this compound interact with biological targets (e.g., DNA or enzymes)?

  • Methodology :

  • Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (e.g., Kd). Molecular docking (AutoDock Vina) predicts binding poses with DNA helicases or kinases. In vitro assays (e.g., comet assay) assess DNA damage .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare experimental variables (e.g., cell lines, dosage). For instance, discrepancies in IC50 values may arise from differences in assay duration (24 vs. 48 hours). Validate findings using orthogonal methods (e.g., Western blot vs. flow cytometry) .

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